

# 6-Iodopyridin-2-amine Hydrochloride: Technical Profile & Synthesis Guide

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## Compound of Interest

Compound Name:	6-iodopyridin-2-amine hydrochloride
CAS No.:	2731006-87-2
Cat. No.:	B6214710

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## Part 1: Core Directive & Identification

Compound Identity: **6-Iodopyridin-2-amine Hydrochloride** Primary CAS Number (Free Base):88511-25-5 CAS Number (Hydrochloride): Not widely registered in public chemical inventories. Researchers typically source the free base (88511-25-5) and generate the hydrochloride salt in situ or as a discrete intermediate to enhance aqueous solubility or crystallizability.

## Executive Summary

6-Iodopyridin-2-amine (2-amino-6-iodopyridine) is a critical halogenated heterocyclic scaffold in medicinal chemistry. The presence of the iodine atom at the C6 position renders it highly reactive toward palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the C2-amino group serves as a hydrogen bond donor/acceptor or a handle for further functionalization (e.g., amide coupling). The hydrochloride salt form is often preferred in early-phase drug development to improve the compound's handling properties, stability, and dissolution kinetics in aqueous media.

## Part 2: Technical Specifications & Properties

### Physicochemical Data

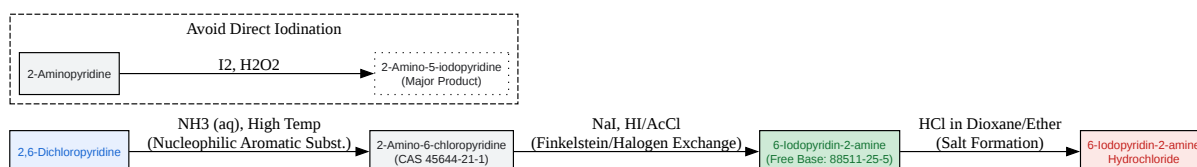
The following data applies to the Free Base unless otherwise noted, as the salt properties vary by preparation method (stoichiometry of HCl).

Property	Specification
IUPAC Name	6-Iodopyridin-2-amine
Common Synonyms	2-Amino-6-iodopyridine; 6-Iodo-2-pyridinamine
Molecular Formula	C <sub>5</sub> H <sub>5</sub> IN <sub>2</sub> (Free Base) / C <sub>5</sub> H <sub>5</sub> IN <sub>2</sub> [1][2] · xHCl (Salt)
Molecular Weight	220.01 g/mol (Free Base) / ~256.47 g/mol (Mono-HCl)
Appearance	Off-white to pale yellow crystalline solid
Melting Point	103–109 °C (Free Base)
Solubility	Free Base: Soluble in DMSO, MeOH, DCM; sparingly soluble in water. HCl Salt: High aqueous solubility; soluble in lower alcohols.
Acidity (pKa)	Pyridine nitrogen ~3.5–4.0 (protonation occurs at N1)
Storage	2–8 °C, Hygroscopic (Salt), Light Sensitive (Iodide bond)

## Part 3: Synthesis & Preparation Protocols[3]

### Retro-Synthetic Analysis

Direct iodination of 2-aminopyridine typically favors the C5 position (para to the amine) due to electronic directing effects. Therefore, accessing the C6-iodo isomer requires indirect methods, most commonly via halogen exchange or Sandmeyer-type reactions.



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Figure 1: Synthetic pathways to **6-iodopyridin-2-amine hydrochloride**. Note that direct iodination yields the incorrect regioisomer.

## Experimental Protocol: Halogen Exchange (The "Finkelstein" Route)

This method is preferred for its reliability and avoidance of unstable diazonium intermediates.

### Step A: Preparation of 2-Amino-6-chloropyridine

- Reagents: 2,6-Dichloropyridine, Aqueous Ammonia (28%).
- Procedure: Heat 2,6-dichloropyridine with excess aqueous ammonia in a sealed tube/autoclave at 160–180 °C for 12–24 hours.
- Purification: Cool, filter the precipitate, and recrystallize from ethanol/water.

### Step B: Conversion to 6-Iodopyridin-2-amine (Free Base)

- Reagents: 2-Amino-6-chloropyridine, Sodium Iodide (NaI), Acetyl Chloride (catalytic) or HI (57%), Acetonitrile (MeCN).
- Mechanism: Acid-catalyzed halogen exchange. The protonation of the pyridine nitrogen activates the C6-Cl bond towards nucleophilic attack by iodide.
- Protocol:

- Dissolve 2-amino-6-chloropyridine (1.0 eq) and NaI (5.0 eq) in dry MeCN.
- Add Acetyl Chloride (0.5 eq) dropwise (generates anhydrous HI in situ).
- Reflux under nitrogen for 16–24 hours.
- Quench with sat. NaHCO<sub>3</sub> and Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (to remove iodine color).
- Extract with EtOAc, dry over MgSO<sub>4</sub>, and concentrate.

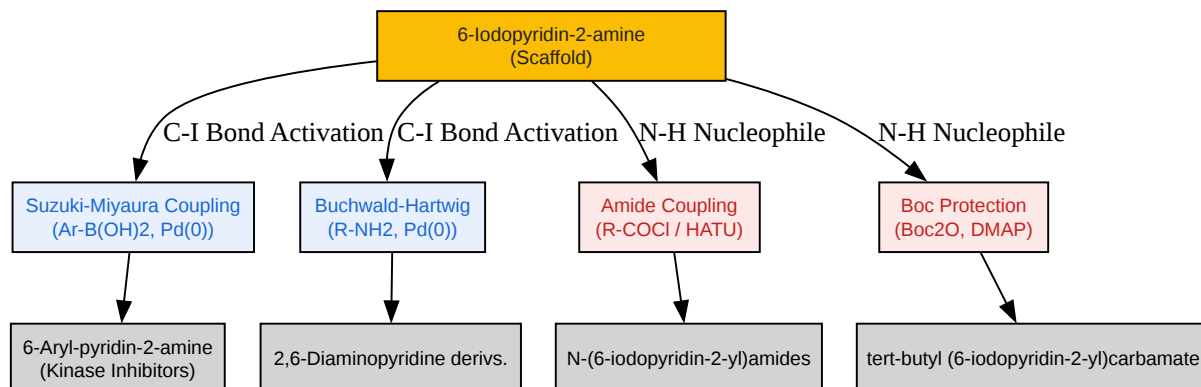
#### Step C: Formation of the Hydrochloride Salt

- Reagents: 6-Iodopyridin-2-amine (Free Base), 4M HCl in Dioxane.
- Protocol:
  - Dissolve the free base (1.0 g) in anhydrous diethyl ether (10 mL) or DCM.
  - Cool to 0 °C.
  - Add 4M HCl in Dioxane (1.1 eq) dropwise with vigorous stirring.
  - A white/off-white precipitate will form immediately.
  - Stir for 30 mins, filter, and wash with cold ether.
  - Dry under vacuum/desiccator. Yield: Quantitative.

## Part 4: Reactivity & Applications

The utility of **6-iodopyridin-2-amine hydrochloride** lies in its bifunctional nature. The iodine is a "soft" handle for metal-catalyzed coupling, while the amine is a "hard" nucleophile for acylation.

## Functionalization Workflow



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Figure 2: Divergent synthesis strategies using the 6-iodopyridin-2-amine scaffold.

## Critical Application Notes

- **Regioselectivity:** When performing Pd-catalyzed couplings, the free amine can poison the catalyst or compete as a nucleophile. Best Practice: Protect the amine (e.g., as a Boc-carbamate or acetamide) before attempting Suzuki or Sonogashira couplings on the iodide.
- **Stability:** The C-I bond is sensitive to light. Store the hydrochloride salt in amber vials.
- **Salt Disassociation:** For reactions requiring the free base (e.g., nucleophilic attack), the HCl salt must be neutralized with a mild base (e.g., Et<sub>3</sub>N, K<sub>2</sub>CO<sub>3</sub>) in the reaction solvent.

## Part 5: Safety & Handling (MSDS Highlights)

- Signal Word: Warning
- Hazard Statements:
  - H315: Causes skin irritation.[3]
  - H319: Causes serious eye irritation.[3]
  - H335: May cause respiratory irritation.[3]

- Handling: Use in a fume hood. Avoid dust formation. The compound releases toxic fumes (NO<sub>x</sub>, HCl, HI) upon thermal decomposition.

## References

- PubChem.6-Iodopyridin-2-amine Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)

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